molecular formula C17H20ClN3O3S B5586557 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide

4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide

Cat. No. B5586557
M. Wt: 381.9 g/mol
InChI Key: GDHGLKFCUKMKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide” involves complex chemical processes. For instance, the practical one-pot synthesis method has been demonstrated for the creation of N-(tert-butoxycarbonyl)sulfamide, a compound that shares a similar structural motif, using chlorosulfonyl isocyanate and pyridine, resulting in high yields under controlled conditions (Masui et al., 2004). Such methodologies could potentially be adapted for the synthesis of the compound , emphasizing the importance of the sulfonyl chloride intermediate in the process.

Molecular Structure Analysis

The molecular structure of compounds similar to “4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide” has been elucidated through techniques such as X-ray crystallography. Studies on tetrazole derivatives provide insight into the crystal structure, showing that tetrazole rings are planar and exhibit a network of intermolecular hydrogen bonds, suggesting a possible approach to studying the molecular structure of the compound of interest (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl and chlorophenyl groups are complex and can lead to a variety of products depending on the reaction conditions. For example, the synthesis of N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide demonstrates the versatility of reactions with chlorophenyl compounds, hinting at the reactivity of similar compounds (Xue Si, 2009).

Physical Properties Analysis

While specific physical properties of “4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide” are not directly available, related compounds exhibit characteristics such as hydrophilicity and specific molecular weight cutoffs, influencing their solubility, stability, and overall physical behavior (Padaki et al., 2013).

Future Directions

The future research directions for this compound could include studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also be interesting to study its interactions with various biological targets .

properties

IUPAC Name

4-(3-chloro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-25(23,24)21(16-7-2-6-15(18)11-16)10-4-8-17(22)20-13-14-5-3-9-19-12-14/h2-3,5-7,9,11-12H,4,8,10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHGLKFCUKMKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)NCC1=CN=CC=C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.